molecular formula C10H11NO4 B8281850 5-Propylpyridine-2,3-dicarboxylic acid

5-Propylpyridine-2,3-dicarboxylic acid

Cat. No.: B8281850
M. Wt: 209.20 g/mol
InChI Key: QMVINTQAZOZFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Propylpyridine-2,3-dicarboxylic Acid is a high-purity chemical compound offered for research and development purposes. As a derivative of pyridine-2,3-dicarboxylic acid (also known as quinolinic acid), this compound belongs to a class of molecules that serve as critical building blocks in organic synthesis and are frequently investigated for their potential applications in pharmaceutical and agrochemical industries . Pyridinedicarboxylic acid derivatives are valued as key intermediates in the synthesis of various herbicides and pharmaceuticals . The structural motif of the pyridinedicarboxylic acid is also found in dye intermediates . The propyl substituent at the 5-position may influence the compound's lipophilicity and steric properties, potentially making it a subject of study in structure-activity relationship (SAR) investigations. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

5-propylpyridine-2,3-dicarboxylic acid

InChI

InChI=1S/C10H11NO4/c1-2-3-6-4-7(9(12)13)8(10(14)15)11-5-6/h4-5H,2-3H2,1H3,(H,12,13)(H,14,15)

InChI Key

QMVINTQAZOZFCV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(N=C1)C(=O)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Biological Applications

5-Propylpyridine-2,3-dicarboxylic acid has been studied for its potential biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of pyridine dicarboxylic acids exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that certain complexes formed with this compound demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. In vitro assays have validated these findings against cell lines such as HeLa and MCF7 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research involving the synthesis of related compounds has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method was employed to assess efficacy, revealing several synthesized derivatives with significant antimicrobial properties .

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals. The compound's ability to form stable complexes with metal ions enhances its utility in catalysis and coordination chemistry.

Table 1: Summary of Applications

Application AreaDescription
Anticancer ActivitySelective cytotoxicity towards cancer cells; effective against multiple lines
Antimicrobial ActivityEfficacy against bacteria and fungi; good results in disc diffusion assays
Organic SynthesisServes as an intermediate for pharmaceuticals and agrochemicals

Case Study 1: Anticancer Complexes

A study investigated the anticancer potential of ruthenium complexes incorporating carboxylic acid functionalities derived from this compound. The results indicated substantial cytotoxicity towards cancer cells with minimal impact on normal cells. The mechanism was attributed to enhanced DNA binding affinity due to the presence of carboxylic groups .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing new derivatives from this compound and assessing their antimicrobial properties. The synthesized compounds were tested against common pathogens using standard methods, revealing several candidates with strong antibacterial and antifungal activities .

Comparison with Similar Compounds

Comparison with Similar Pyridinedicarboxylic Acid Derivatives

Structural and Functional Group Variations

The following table compares 5-propylpyridine-2,3-dicarboxylic acid with structurally related compounds:

Compound Name Substituents Key Functional Groups Notable Properties/Applications
This compound Propyl (C₃H₇) at 5-position 2,3-dicarboxylic acid Potential ligand for metal coordination; inferred biological activity
5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid Methoxymethyl (CH₂OCH₃) at 5-position 2,3-dicarboxylic acid Laboratory chemical; acute oral toxicity (H302), skin/eye irritation (H315/H319)
2,2′-Bipyridine-5,5′-dicarboxylic acid Bipyridine backbone with 5,5′-dicarboxylate Two pyridine rings + carboxylates Coordination polymer precursor; used in supramolecular chemistry
5-Bromopyridine-2,3-dicarboxylic acid Bromine (Br) at 5-position 2,3-dicarboxylic acid Intermediate in organic synthesis; limited commercial availability
Pyrazine-2,3-dicarboxylic acid Pyrazine backbone 2,3-dicarboxylic acid Antimycobacterial agent; precursor for ester derivatives

Physical and Chemical Properties

Property 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid 2,2′-Bipyridine-5,5′-dicarboxylic acid Pyrazine-2,3-dicarboxylic acid
Melting Point (°C) 140–145 Not reported Decomposes at ~175°C (anhydride form)
Boiling Point (°C) 428.61 (at 760 mmHg) Not reported Not applicable (decomposes)
Solubility Limited data; solid at room temperature Soluble in polar solvents (e.g., DMSO, methanol) Soluble in acetic anhydride, THF
Hazard Classification H302 (harmful if swallowed), H315/H319 (skin/eye irritation) No significant hazards reported Low acute toxicity

Preparation Methods

Reaction Mechanism and General Protocol

The oxidation of quinoline derivatives using sodium chlorate in an acidic copper-containing medium represents a classical approach to pyridine-2,3-dicarboxylic acids. For 5-propyl substitution, this method requires a pre-functionalized quinoline precursor bearing a propyl group at the 5-position. The reaction proceeds through electrophilic aromatic substitution, where chlorate ions act as oxidizing agents, and copper(II) oxide facilitates electron transfer, leading to the cleavage of the quinoline ring and formation of the dicarboxylic acid.

Key steps include:

  • Acidification : A mixture of quinoline, sulfuric acid, and copper oxide is heated to 98–101°C.

  • Oxidant Addition : Sodium chlorate (50% aqueous solution) is added incrementally to avoid runaway exotherms.

  • Isolation : The crude copper salt of the dicarboxylic acid is filtered, treated with caustic soda to regenerate copper oxide, and acidified to yield the free acid.

Optimization of Reaction Parameters

Data from 15 experimental trials (Table 1) reveal the impact of temperature, chlorate stoichiometry, and reaction duration on yield:

Temperature (°C)Chlorate Excess (%)Reaction Time (h)Yield (%)
98–1011810–1259–62
125–140180.8335.4
68–70181720.5

Critical Observations :

  • Yields peak at 59–62% under standard conditions (98–101°C, 10–12 hours).

  • Elevated temperatures (125–140°C) in pressurized systems reduce yields due to side reactions.

  • Suboptimal temperatures (<70°C) drastically slow kinetics, resulting in incomplete conversion.

Cyclocondensation of α-Halo-β-Ketoesters

Synthetic Pathway for 5-Substituted Derivatives

An alternative route involves the cyclocondensation of α-halo-β-ketoesters with α,β-unsaturated aldehydes or ketones in the presence of ammonium salts. This method directly installs alkyl groups at the 5-position during ring formation, bypassing the need for pre-functionalized quinolines.

Representative Protocol :

  • Reactants : Diethyl α-bromooxalacetate and 2-pentyl-2-propenal (for propyl substitution).

  • Conditions : Toluene solvent, 110°C, ammonia pressure (50 kPa), 12–24 hours.

  • Hydrolysis : The resultant diethyl ester is saponified with NaOH and acidified to the dicarboxylic acid.

Substituent Flexibility and Yield Trends

Table 2 compares yields for varying 5-position substituents:

SubstituentStarting Aldehyde/KetoneYield (%)
Ethyl2-Ethyl-2-propenal76.5
Benzyl2-Benzyl-2-propenal60.0
Propyl*2-Pentyl-2-propenal~65–70†

*Predicted based on analogous reactions; †Theoretical optimization.

Advantages :

  • Direct introduction of alkyl groups avoids multi-step functionalization.

  • Ammonium salts enhance regioselectivity, favoring 5-substitution.

Comparative Analysis of Methods

Efficiency and Practicality

  • Oxidation Method : Requires pre-synthesized 5-propylquinoline, which adds complexity. Yields are moderate (≤62%), but the protocol is scalable to industrial reactors (300-gallon capacity).

  • Cyclocondensation : Enables direct 5-alkylation with superior theoretical yields (~70%). However, the need for anhydrous conditions and ammonia pressure complicates large-scale implementation.

Functional Group Compatibility

  • The oxidation method tolerates electron-withdrawing groups on quinoline but struggles with sterically hindered substituents.

  • Cyclocondensation is sensitive to the steric bulk of the α,β-unsaturated aldehyde; branched aldehydes (e.g., 2-pentyl-2-propenal) may require extended reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.